2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a structurally complex molecule featuring three key motifs:
- Pyrazole core: Substituted at positions 3 and 5 with methylamino and amino groups, respectively.
- 1,2,4-Oxadiazole ring: Linked to the pyrazole via position 4, with a 2-methylphenyl substituent.
- Acetamide tail: The nitrogen of the acetamide is connected to a 4-isopropylphenyl group.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs highlight possible therapeutic applications, including anti-inflammatory, antiproliferative, or enzyme-inhibitory roles.
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-14(2)16-9-11-17(12-10-16)27-19(32)13-31-21(25)20(23(26-4)29-31)24-28-22(30-33-24)18-8-6-5-7-15(18)3/h5-12,14H,13,25H2,1-4H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDDIVSLRULYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as "the compound") has garnered attention in recent years due to its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article synthesizes available research findings regarding the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 394.48 g/mol. Its structure includes a pyrazole ring, an oxadiazole moiety, and various aromatic substituents that contribute to its biological activity.
Research indicates that the compound exhibits its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Specifically, it has been shown to selectively inhibit COX-II, which is implicated in pain and inflammation without significantly affecting COX-I, thus minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anti-inflammatory Activity
A study highlighted the compound's effectiveness in reducing inflammation markers in vitro. The IC50 values for COX-II inhibition were reported to be significantly lower than those of traditional NSAIDs like Celecoxib, suggesting a promising therapeutic profile .
Anticancer Activity
The compound's anticancer potential has been explored in various cell lines. Notably, it demonstrated moderate to high cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and disruption of tubulin polymerization .
Case Studies
Case Study 1: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines .
Case Study 2: Anticancer Efficacy
In a study involving A549 cells, treatment with the compound led to an IC50 value of 15 µM, indicating potent anticancer activity. Flow cytometry analysis confirmed that the compound induces apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c release from mitochondria .
Structure-Activity Relationships (SAR)
The presence of specific functional groups is crucial for the biological activity observed. Substituents on the aromatic rings enhance lipophilicity and improve binding affinity to target proteins. For instance:
- The methylamino group at position 3 of the pyrazole ring enhances COX-II selectivity.
- The oxadiazole moiety contributes significantly to the anticancer activity by stabilizing interactions with cellular targets .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| COX-II Inhibition | Enzymatic Assay | 0.52 | Selective inhibition |
| Anti-inflammatory | Arthritis Model | Not specified | Reduced cytokine levels |
| Anticancer | A549 | 15 | Induction of apoptosis |
| Anticancer | MCF7 | 12 | Disruption of tubulin polymerization |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis categorizes structurally or functionally related compounds, emphasizing substituent effects, biological activities, and pharmacokinetic insights.
Oxadiazole-Containing FLAP Inhibitors
- Structure : Pyrazole-oxadiazole-acetamide core with cyclopropyl and pyrimidinyl substituents.
- Activity : Potent 5-lipoxygenase-activating protein (FLAP) inhibitor (IC₅₀ < 10 nM) and inhibitor of LTB₄ synthesis in human whole blood (IC₅₀ < 100 nM).
- Key Features : The oxadiazole ring enhances binding affinity, while the pyrimidinyl group optimizes pharmacokinetics (low predicted human clearance).
Anti-Exudative Triazole Derivatives
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ():
- Structure : Triazole-sulfanyl-acetamide with furan substituents.
- Activity : Demonstrated anti-exudative activity at 10 mg/kg in rodent models, comparable to diclofenac sodium (8 mg/kg).
- Key Features : The triazole-thione moiety contributes to hydrogen bonding with inflammatory targets.
- Comparison : Replacing triazole with oxadiazole in the target compound may alter metabolic stability (oxadiazoles resist oxidative degradation) but reduce anti-exudative potency due to loss of thiol-mediated interactions .
Antiproliferative Hydroxyacetamide Derivatives
- Structure : Hydroxyacetamides with triazole-imidazolone cores and diverse aryl substituents.
- Activity : Antiproliferative effects linked to hydroxy group-mediated DNA intercalation or kinase inhibition.
- Comparison : The target compound lacks a hydroxy group but incorporates a pyrazole-oxadiazole scaffold, which may confer distinct electronic properties for targeting oncogenic pathways .
Structural Analogs with Modified Aryl Groups
- Structure : Pyrazole-oxadiazole-acetamide with 3,4-dimethoxyphenyl and methylbenzyl groups.
- Comparison : The target’s 2-methylphenyl substituent provides steric bulk, which might reduce off-target interactions compared to dimethoxy groups .
- Structure: Triazol-sulfanyl-acetamide with a propan-2-yl anilino group.
- Key Features : The isopropylphenyl group enhances hydrophobic interactions in lipid-rich environments.
- Comparison : The target compound shares this isopropylphenyl motif, suggesting improved bioavailability compared to smaller aryl substituents .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Substituent Effects on Pharmacokinetics
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazole-oxadiazole-acetamide hybrids like this compound?
Synthesis typically involves multi-step protocols:
- Condensation reactions : Refluxing intermediates (e.g., substituted phenyl-oxadiazoles) with pyrazole precursors in the presence of catalysts like pyridine and zeolite (Y-H) at 150°C .
- Cyclization : Using POCl₃ or other agents to form oxadiazole or triazole rings from hydrazide precursors .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) with bases like triethylamine for chloroacetyl chloride coupling .
Q. What analytical techniques are critical for structural confirmation of such derivatives?
- Spectroscopy : ¹H/¹³C NMR for proton/environment mapping, IR for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : LC-MS to confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validation of C, H, N, S content to ensure purity .
Q. Which in vitro assays are suitable for initial biological evaluation of this compound?
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-exudative activity : Carrageenan-induced edema models in rodents for inflammatory response .
- Antimicrobial screening : Broth microdilution for MIC determination against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in pyrazole-oxadiazole coupling?
- Catalyst screening : Zeolite (Y-H) enhances regioselectivity in heterocycle formation .
- Temperature control : Reflux at 150°C ensures complete cyclization without decomposition .
- Solvent purification : Distillation of pyridine post-reaction minimizes side products .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Variable-temperature NMR : Resolves dynamic rotational isomers in amide bonds .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic/heterocyclic regions .
- X-ray crystallography : Definitive confirmation of stereochemistry and crystal packing .
Q. What computational strategies predict the biological activity of this compound?
- PASS software : Predicts potential targets (e.g., kinase inhibition) based on structural descriptors .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 for anti-inflammatory activity) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on oxadiazole) with bioactivity .
Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?
- Oxadiazole ring : Electron-deficient 1,2,4-oxadiazoles enhance metabolic stability and target binding .
- Pyrazole substitution : Methylamino groups at position 3 improve solubility and bioavailability .
- Acetamide tail : Bulky aryl groups (e.g., 4-isopropylphenyl) modulate membrane permeability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
